3-Methoxyisoxazole-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303798. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

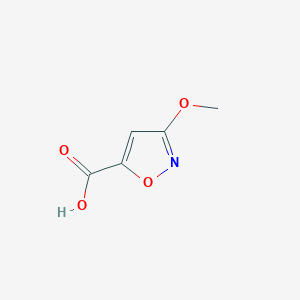

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxy-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO4/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMMGHBYADJNEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40316495 | |

| Record name | 3-Methoxyisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13626-59-0 | |

| Record name | 13626-59-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303798 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxyisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40316495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methoxy-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

synthesis of 3-methoxyisoxazole-5-carboxylic acid

An In-Depth Technical Guide to the Synthesis of 3-Methoxyisoxazole-5-carboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole moieties are prevalent in a wide array of pharmacologically active agents, valued for their roles in anticancer, anti-inflammatory, and antibacterial therapeutics.[1] This document details robust and validated methodologies for the synthesis of the target compound, focusing on the chemical principles, experimental protocols, and critical process parameters that ensure high purity and yield. The primary route discussed involves the strategic methylation of a 3-hydroxyisoxazole precursor followed by ester hydrolysis. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this key synthetic building block.

Introduction and Strategic Overview

The isoxazole ring is a privileged scaffold in modern pharmacology.[2] The specific substitution pattern of this compound makes it a versatile intermediate for constructing more complex molecular architectures. The synthesis of this molecule presents a dual challenge: the construction of the isoxazole core and the precise installation of the methoxy and carboxylic acid functional groups at the C3 and C5 positions, respectively.

The most reliable and commonly employed strategy hinges on a two-step sequence starting from a readily accessible precursor, methyl 3-hydroxyisoxazole-5-carboxylate. This approach offers excellent control over regioselectivity and functional group manipulation. The core logic is as follows:

-

O-Methylation: The acidic proton of the 3-hydroxyl group is selectively removed by a suitable base, and the resulting alkoxide is alkylated with a methylating agent. This step converts the 3-hydroxy functionality to the desired 3-methoxy group.

-

Saponification: The ester at the C5 position is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification affords the final product, this compound.

This guide will elaborate on the mechanistic underpinnings and provide detailed, field-proven protocols for each of these critical steps.

Figure 1: High-level synthetic strategy for this compound.

Core Synthesis Pathway: From Hydroxyester to Target Acid

Step 1: O-Methylation of Methyl 3-hydroxyisoxazole-5-carboxylate

The initial transformation involves the etherification of the 3-hydroxyl group. This group exhibits enolic character, rendering its proton sufficiently acidic to be removed by a moderately strong base like potassium carbonate (K₂CO₃). The choice of K₂CO₃ is strategic; it is strong enough to facilitate deprotonation without being so aggressive as to cause premature hydrolysis of the C5-ester functionality.

The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF), which effectively solvates the potassium cation and promotes the nucleophilic attack of the resulting oxygen anion on the methylating agent, methyl iodide (CH₃I), via an Sₙ2 mechanism.[3]

Experimental Protocol: Methylation

A detailed protocol for this methylation has been established based on literature procedures.[3]

-

Reagent Preparation: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Reaction Initiation: Cool the mixture to 0°C. Add methyl iodide (CH₃I, 1.5 eq) dropwise.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for approximately 14 hours.

-

Workup and Isolation: Pour the reaction mixture into an ice-cold aqueous solution of dilute HCl (e.g., 0.5 M). Extract the aqueous layer multiple times with an organic solvent such as diethyl ether (Et₂O).

-

Purification: Combine the organic layers, wash with a saturated aqueous solution of Na₂CO₃, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product, methyl 3-methoxyisoxazole-5-carboxylate, can be further purified by silica gel column chromatography.[3]

Step 2: Saponification of Methyl 3-methoxyisoxazole-5-carboxylate

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This classic transformation, known as saponification, is achieved by treating the ester with a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide.[4][5] The reaction is often conducted in a mixed solvent system, such as tetrahydrofuran (THF), methanol (MeOH), and water, to ensure the solubility of both the organic substrate and the inorganic base.[4][6]

The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This is followed by the elimination of methoxide, forming the sodium salt of the carboxylic acid. A critical final step is the acidification of the reaction mixture with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2.[4][6] This protonates the carboxylate anion, precipitating the neutral this compound, which can then be isolated by extraction.

Figure 2: Step-by-step workflow for the saponification and isolation of the target acid.

Experimental Protocol: Saponification

The following protocol is a robust method for the hydrolysis of the ester.[4][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).

-

Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, ~2.0 eq) dropwise to the solution.

-

Reaction: Stir the reaction mixture at room temperature for 18-20 hours, typically under an inert atmosphere (e.g., argon).

-

Acidification: Transfer the mixture to a separatory funnel and carefully adjust the pH to 2 by adding 1N hydrochloric acid (HCl).

-

Extraction: Extract the aqueous layer three times with ethyl acetate.

-

Washing and Drying: Combine the organic extracts and wash once with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.

-

Isolation: The resulting white solid is this compound, often of sufficient purity to be used in subsequent reactions without further purification.[4][6]

Data Summary

The following table summarizes typical reaction parameters and outcomes for the key synthetic steps.

| Reaction Step | Key Reagents | Solvent System | Temperature | Time | Typical Yield | Reference |

| O-Methylation | Methyl 3-hydroxyisoxazole-5-carboxylate, CH₃I, K₂CO₃ | DMF | 0°C to RT | 14 h | ~66% | [3] |

| Saponification | Methyl 3-methoxyisoxazole-5-carboxylate, NaOH | THF / MeOH / H₂O | Room Temp. | 18-20 h | ~90% | [4][6] |

Alternative Synthetic Considerations: The Cycloaddition Approach

While the functional group interconversion route is highly effective, it is instructive to consider a foundational approach for constructing the isoxazole ring itself: the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2] This method is a cornerstone of heterocyclic chemistry.

To synthesize this compound via this route, one would theoretically react methoxyacetonitrile oxide (the "3" component) with a propiolate derivative (the "2" component), such as ethyl propiolate. The subsequent hydrolysis of the resulting ester would yield the target acid. While powerful, this route can present challenges related to the stability and handling of the nitrile oxide intermediate and potential regioselectivity issues, making the previously described pathway a more practical choice for many laboratory applications.

Conclusion

The is most reliably and efficiently achieved through a two-step sequence involving the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate, followed by the basic hydrolysis of the resulting ester. This methodology provides excellent control over the placement of functional groups and consistently delivers the target compound in high yield and purity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully prepare this valuable synthetic intermediate.

References

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. guidechem.com [guidechem.com]

- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

An In-Depth Technical Guide to 3-Methoxyisoxazole-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-methoxyisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific data for this molecule is limited in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for researchers. Particular emphasis is placed on its synthetic pathways, potential reactivity, and the broader context of isoxazole derivatives in therapeutic development.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern drug discovery, valued for its metabolic stability, ability to engage in various non-covalent interactions, and its role as a versatile synthetic intermediate.[1][2][3][4][5] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4][5] The substituent at the 3-position of the isoxazole ring, in this case, a methoxy group, significantly influences the molecule's electronic properties and potential biological activity.

Physicochemical Properties

| Property | Value (Predicted/Inferred) | Source/Analogy |

| Molecular Formula | C₅H₅NO₄ | - |

| Molecular Weight | 143.10 g/mol | - |

| Appearance | Likely a white to off-white solid | Analogy to similar isoxazole carboxylic acids. |

| Melting Point | Not available. Expected to be a solid at room temperature with a relatively high melting point due to the carboxylic acid group enabling hydrogen bonding. | Analogy to 3-methylisoxazole-5-carboxylic acid (m.p. 210-211 °C).[2] |

| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. The carboxylate salt would be water-soluble. | General solubility of carboxylic acids. |

| pKa | Estimated to be in the range of 2-3. | Analogy to 3-methylisoxazole-5-carboxylic acid (predicted pKa ~2.36).[2] |

| CAS Number | Not definitively assigned in public databases. | - |

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step pathway, starting from readily available precursors. The key steps involve the formation of the isoxazole ring, followed by functional group manipulations.

Synthetic Pathway

A plausible synthetic route involves the methylation of a 3-hydroxyisoxazole precursor, followed by the hydrolysis of the corresponding ester.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

This protocol is adapted from a literature procedure for the synthesis of a derivative.[6]

Materials:

-

Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve methyl 3-hydroxyisoxazole-5-carboxylate in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.

-

Add potassium carbonate to the solution, followed by the dropwise addition of methyl iodide.

-

Allow the reaction mixture to warm to room temperature and stir for 14 hours.

-

Pour the reaction mixture into an ice-cold aqueous solution of hydrochloric acid (0.5 M).

-

Extract the aqueous phase with diethyl ether.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium carbonate, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield methyl 3-methoxyisoxazole-5-carboxylate.

This is a general procedure for the hydrolysis of a similar isoxazole ester and may require optimization.[1]

Materials:

-

Methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq)

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)

-

Tetrahydrofuran (THF) or Methanol

-

Water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve methyl 3-methoxyisoxazole-5-carboxylate in a mixture of THF (or methanol) and water.

-

Add a solution of LiOH or NaOH in water dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 18-20 hours, monitoring the reaction progress by TLC.

-

Upon completion, remove the organic solvent under reduced pressure.

-

Acidify the aqueous residue to a pH of 2 with 1N HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.

Reactivity Profile

The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the isoxazole ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are crucial for the synthesis of derivatives with diverse biological activities.

-

Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The electron-donating methoxy group at the 3-position can influence the regioselectivity of electrophilic substitution on the ring, although such reactions are not common for this system.

Spectral Characterization (Predicted)

While experimental spectra are not available, the expected spectral data can be predicted based on the structure.

-

¹H NMR:

-

A singlet for the methoxy protons (O-CH₃) around 3.9-4.1 ppm.

-

A singlet for the isoxazole ring proton (C4-H) around 6.5-7.0 ppm.

-

A broad singlet for the carboxylic acid proton (COOH) above 10 ppm, which is exchangeable with D₂O.

-

-

¹³C NMR:

-

A signal for the methoxy carbon around 55-60 ppm.

-

Signals for the isoxazole ring carbons, with C3 and C5 being significantly downfield due to their attachment to heteroatoms and the methoxy/carboxyl groups.

-

A signal for the carboxylic acid carbonyl carbon around 160-170 ppm.

-

-

IR Spectroscopy:

-

A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the carboxylic acid at around 1700-1730 cm⁻¹.

-

C-O stretching vibrations for the methoxy group and the isoxazole ring.

-

C=N stretching of the isoxazole ring.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 143.02.

-

Applications in Drug Development and Research

The isoxazole moiety is a privileged scaffold in medicinal chemistry. Derivatives of 3-substituted-isoxazole-5-carboxylic acids are explored for a variety of therapeutic targets.

Caption: Potential applications of this compound derivatives in drug discovery.

While specific biological activities for this compound have not been reported, its structural similarity to other biologically active isoxazoles suggests its potential as a building block for developing novel therapeutics. The carboxylic acid handle allows for the straightforward synthesis of amides and esters, enabling the exploration of structure-activity relationships.

Safety and Handling

Specific safety data for this compound is not available. However, based on the GHS classifications of similar compounds, it should be handled with care in a laboratory setting.

-

General Precautions: Use in a well-ventilated area, preferably a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Hazards (Inferred): May cause skin and eye irritation. May be harmful if swallowed or inhaled.

Refer to the Safety Data Sheet (SDS) of analogous compounds like 3-methylisoxazole-5-carboxylic acid for more detailed safety information.

Conclusion

This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While it appears to be a less-explored molecule, its synthesis is feasible from known precursors. This guide provides a foundational understanding of its predicted properties, synthetic routes, and potential applications, offering a valuable starting point for researchers interested in exploring the therapeutic potential of novel isoxazole derivatives. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in the development of new medicines.

References

- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 2. 4857-42-5 CAS MSDS (3-METHYLISOXAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]

- 6. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methoxyisoxazole-5-carboxylic Acid (CAS No. 13626-59-0)

This technical guide provides a comprehensive overview of 3-methoxyisoxazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on the scientific principles and experimental causality that underpin its study and use.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The isoxazole core's unique electronic properties and its ability to act as a versatile building block have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] The substitution pattern on the isoxazole ring plays a crucial role in modulating the pharmacological profile of these molecules. The presence of a methoxy group, as in this compound, can significantly influence the compound's polarity, metabolic stability, and interaction with biological targets.

Chemical Identity and Properties

IUPAC Name: 3-methoxy-1,2-oxazole-5-carboxylic acid CAS Number: 13626-59-0

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| Molecular Formula | C₅H₅NO₄ | |

| Molecular Weight | 143.10 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents (predicted) | |

| ¹H NMR | Data not publicly available. Predicted shifts would show a methoxy singlet (~4.0 ppm), an isoxazole proton singlet, and a carboxylic acid proton singlet. | |

| ¹³C NMR | Data not publicly available. | |

| Mass Spectrometry | Data not publicly available. |

Note: Comprehensive, experimentally-derived physicochemical and spectroscopic data for this compound is not widely available in public databases. The information provided is based on supplier data and chemical structure predictions.

Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with the formation of the isoxazole ring, followed by functional group interconversions. A key precursor for this synthesis is methyl 3-hydroxyisoxazole-5-carboxylate.

Synthesis of the Precursor: Methyl 3-methoxyisoxazole-5-carboxylate

A common and effective method for the synthesis of the methyl ester precursor involves the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate.[2]

Reaction: Methyl 3-hydroxyisoxazole-5-carboxylate + CH₃I --(K₂CO₃, DMF)--> Methyl 3-methoxyisoxazole-5-carboxylate

Causality of Experimental Choices:

-

Methyl 3-hydroxyisoxazole-5-carboxylate: This starting material provides the core isoxazole-5-carboxylate structure.

-

Methyl Iodide (CH₃I): A common and reactive methylating agent.

-

Potassium Carbonate (K₂CO₃): A mild base used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily attacks the methyl iodide.

-

Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for Sₙ2 reactions, as it solvates the potassium cation without strongly solvating the alkoxide, thus enhancing its nucleophilicity.

Experimental Protocol: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate

This protocol is adapted from a literature procedure for the synthesis of a derivative.[2]

-

To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

-

Cool the mixture to 0°C in an ice bath.

-

Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 14 hours.

-

Pour the reaction mixture into an ice-cold aqueous solution of hydrochloric acid (0.5 M).

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a saturated aqueous solution of sodium carbonate, and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford methyl 3-methoxyisoxazole-5-carboxylate.

Hydrolysis to this compound

The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.

Reaction: Methyl 3-methoxyisoxazole-5-carboxylate --(Base or Acid)--> this compound

Causality of Experimental Choices:

-

Base-catalyzed hydrolysis (Saponification): Using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., methanol, THF) is a common and generally irreversible method. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[4]

-

Acid-catalyzed hydrolysis: While possible, this method is reversible and often requires harsher conditions (e.g., refluxing in strong acid), which could potentially lead to degradation of the isoxazole ring.

Experimental Protocol: Hydrolysis of Methyl 3-methoxyisoxazole-5-carboxylate

This is a general protocol for ester hydrolysis and may require optimization for this specific substrate.

-

Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add a solution of sodium hydroxide (NaOH, 2.0 eq) in water dropwise.

-

Stir the reaction mixture at room temperature for 18-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Acidify the aqueous residue to pH 2 with 1N hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Synthetic Workflow Diagram

References

- 1. ijpca.org [ijpca.org]

- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]

- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

Navigating the Isoxazole Scaffold: A Technical Guide to 3-Methylisoxazole-5-carboxylic Acid as a Surrogate for Methoxy Derivatives

An Important Note on Scope: Initial investigation into the specified topic, 3-methoxyisoxazole-5-carboxylic acid (CAS 13626-59-0)[1], revealed a significant scarcity of detailed, peer-reviewed literature regarding its specific synthesis, characterization, and biological applications. To provide a robust and authoritatively referenced technical guide that adheres to the principles of scientific integrity, this document will focus on the closely related and well-characterized analog, 3-Methylisoxazole-5-carboxylic acid (CAS 4857-42-5) . The principles of its synthesis, characterization, and utility as a chemical scaffold are highly representative of small 3-substituted isoxazole-5-carboxylic acids and provide a scientifically grounded framework for researchers in the field.

Introduction: The Isoxazole Core in Medicinal Chemistry

The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in drug discovery.[2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a cornerstone for the synthesis of a vast array of biologically active molecules.[3] Compounds incorporating the isoxazole moiety have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] 3-Methylisoxazole-5-carboxylic acid serves as a quintessential example of a versatile building block, providing a carboxylic acid handle for further chemical elaboration while featuring a stable, substituted heterocyclic core.

Molecular Structure and Physicochemical Properties

The molecular structure of 3-methylisoxazole-5-carboxylic acid consists of a central isoxazole ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 5-position. The relative positioning of the nitrogen and oxygen atoms, along with the electron-withdrawing nature of the carboxylic acid, dictates the molecule's reactivity and intermolecular interaction potential.

Caption: Figure 1. 2D Structure of 3-Methylisoxazole-5-carboxylic Acid.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.

| Property | Value | Reference(s) |

| CAS Number | 4857-42-5 | [5][6][7] |

| Molecular Formula | C₅H₅NO₃ | [6][8] |

| Molecular Weight | 127.10 g/mol | [8] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 206 °C (decomposes) | [4] |

| SMILES | CC1=NOC(=C1)C(=O)O | [6] |

| InChIKey | HXIYCKAAQPHZBM-UHFFFAOYSA-N | [6] |

| XLogP3 | 0.7 | [8] |

Synthesis and Mechanistic Rationale

The most common and reliable synthesis of 3-methylisoxazole-5-carboxylic acid is achieved through the alkaline hydrolysis of its corresponding ester, such as methyl or ethyl 3-methylisoxazole-5-carboxylate. This method is efficient and yields a high-purity product.[5] The general workflow is depicted below.

Caption: Figure 2. General workflow for the synthesis of 3-methylisoxazole-5-carboxylic acid via ester hydrolysis.

Detailed Experimental Protocol:

Materials:

-

Methyl 3-methylisoxazole-5-carboxylate (1 equivalent)

-

Tetrahydrofuran (THF)

-

Sodium hydroxide (NaOH) (2 equivalents)

-

Deionized water

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methylisoxazole-5-carboxylate (e.g., 5.8 mmol, 900 mg) in tetrahydrofuran (THF, ~2.0 mL).[5]

-

Hydrolysis: Prepare a solution of sodium hydroxide (e.g., 11.6 mmol, 465 mg) in water (~2 mL). Add this aqueous solution dropwise to the stirred solution of the ester. Add methanol (~4 mL) to ensure homogeneity. Allow the reaction mixture to stir at room temperature for 18-20 hours.[5]

-

Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction cleaves the ester bond. The extended reaction time ensures complete conversion. Methanol is added as a co-solvent to increase the solubility of the reactants.

-

-

Acidification and Workup: Transfer the reaction mixture to a separatory funnel. Slowly add 1N HCl until the pH of the aqueous phase is approximately 2.[5]

-

Causality: Acidification protonates the carboxylate salt (R-COO⁻Na⁺) formed during hydrolysis, converting it into the neutral carboxylic acid (R-COOH). This makes the product significantly less soluble in water and readily extractable into an organic solvent.

-

-

Extraction: Extract the aqueous layer three times with ethyl acetate (3 x ~35 mL).[5]

-

Washing and Drying: Combine the organic extracts and wash once with brine (~50 mL). Dry the combined organic layer over anhydrous magnesium sulfate.[5]

-

Causality: The brine wash removes residual water and water-soluble impurities from the organic phase. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water from the ethyl acetate.

-

-

Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure (in vacuo) to yield 3-methylisoxazole-5-carboxylic acid as a white solid. The product is often of high purity (>90%) and may not require further purification.[5]

Spectroscopic Characterization

The structural confirmation of 3-methylisoxazole-5-carboxylic acid relies on standard spectroscopic techniques. The expected characteristic signals are summarized below.

| Technique | Characteristic Features | Reference(s) |

| IR Spectroscopy | Very broad O-H stretch (~2500-3300 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹); C=N and C=C stretches of the isoxazole ring. | [7][9] |

| ¹H NMR | Singlet for the isoxazole ring proton (C4-H); Singlet for the methyl protons (C3-CH₃); Very broad singlet for the carboxylic acid proton (-COOH, ~12 ppm, may be exchangeable with D₂O). | [2][7][9] |

| ¹³C NMR | Signal for the carboxylic carbon (~165-185 ppm); Signals for the isoxazole ring carbons (C3, C4, C5); Signal for the methyl carbon. | [2][7][9][10] |

| Mass Spectrometry | Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass (127.0269 g/mol ). | [8] |

Applications in Research and Drug Development

3-Methylisoxazole-5-carboxylic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4] Its bifunctional nature—a stable heterocyclic core and a reactive carboxylic acid group—makes it an ideal starting point for building molecular diversity.

-

Pharmaceutical Synthesis: The carboxylic acid can be readily converted into amides, esters, or other functional groups, allowing it to be coupled to other pharmacophores. It is a valuable precursor for developing novel anti-inflammatory and antimicrobial agents.[4]

-

Agrochemical Development: The isoxazole scaffold is present in various herbicides and fungicides. This compound serves as a building block for creating new crop protection agents.[4]

-

Biochemical Probes: Researchers can employ this acid in the study of metabolic pathways and enzyme activity by incorporating it into larger molecules designed to interact with specific biological targets.[4]

References

- 1. 3-Methoxy-1,2-oxazole-5-carboxylic acid [synhet.com]

- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 3. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 4. mdpi.com [mdpi.com]

- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 6. 3-Methylisoxazole-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]

- 8. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Physical Properties of 3-Methoxyisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Isoxazoles and Their Physicochemical Characterization

The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its role as a versatile pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into drugs targeting a wide array of diseases. 3-Methoxyisoxazole-5-carboxylic acid (CAS Number: 13626-59-0), with its distinct substitution pattern, represents a key building block for the synthesis of novel pharmaceutical candidates. A thorough understanding of its physical properties is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. Properties such as melting point, acidity (pKa), and solubility govern a molecule's behavior from synthesis and purification to formulation and ultimately, its pharmacokinetic and pharmacodynamic profile in vivo.

This guide provides a comprehensive overview of the essential physical properties of this compound. In the absence of extensive experimental data for this specific molecule, we will draw upon data from closely related analogues, such as 3-methylisoxazole-5-carboxylic acid, to provide context and predictive insights. More importantly, this document will serve as a practical manual, detailing the experimental methodologies required to determine these properties with precision and offering insights into the theoretical underpinnings of these techniques.

Core Physical Properties of this compound

A summary of the available and predicted data for this compound and its methyl analogue is presented below.

| Physical Property | This compound | 3-Methylisoxazole-5-carboxylic Acid (Analogue for Comparison) |

| Molecular Formula | C₅H₅NO₄ | C₅H₅NO₃[2] |

| Molecular Weight | 143.10 g/mol | 127.10 g/mol [2][3] |

| Appearance | Solid | White to almost white crystalline powder[4] |

| Melting Point | No data available | 206 °C (dec.)[4], 210-211 °C[5] |

| Boiling Point | No data available | 307.8±22.0 °C (Predicted)[5] |

| pKa | No data available | 2.36±0.10 (Predicted)[5] |

| Solubility | Expected to be soluble in polar organic solvents. Limited solubility in water is anticipated for isoxazole derivatives in general.[6][7] | Data not available |

I. Thermal Properties: Melting Point Determination by Differential Scanning Calorimetry (DSC)

The melting point of a crystalline solid is a fundamental physical property that provides information about its purity. For pharmaceutical compounds, the melting point is a critical parameter for identification and quality control. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the melting point and enthalpy of fusion.[8]

The Rationale Behind Using DSC

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] When a sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process), which is detected by the instrument as a change in heat flow.[10] This allows for a highly accurate and reproducible determination of the melting temperature. Compared to traditional capillary methods, DSC provides more comprehensive information, including the onset of melting, the peak melting temperature, and the enthalpy of fusion (the amount of energy required to melt the solid).[11]

Experimental Protocol for DSC Analysis

-

Sample Preparation :

-

Instrument Setup :

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.[13]

-

-

Thermal Program :

-

Equilibrate the sample at a temperature well below the expected melting point.

-

Ramp the temperature at a constant rate, typically 10 °C/min.[12]

-

The temperature range should encompass the expected melting point.

-

-

Data Analysis :

-

The melting point is typically reported as the onset temperature of the endothermic peak in the DSC thermogram.[13]

-

The area under the peak corresponds to the enthalpy of fusion.

-

Caption: Workflow for Melting Point Determination using DSC.

II. Acidity: pKa Determination via Potentiometric Titration

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a drug molecule, the pKa is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.

The Principle of Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (a strong base in the case of an acidic analyte) to a solution of the analyte, while monitoring the pH of the solution with a pH meter. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal, and thus pH = pKa.

Experimental Protocol for pKa Determination

-

Solution Preparation :

-

Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO if the compound has low water solubility.

-

Prepare a standardized solution of a strong base, such as 0.1 M NaOH.

-

-

Titration Procedure :

-

Calibrate the pH meter using standard buffer solutions.

-

Place a known volume of the analyte solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode in the solution.

-

Add the NaOH titrant in small, precise increments, recording the pH after each addition.

-

-

Data Analysis :

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The equivalence point is determined from the point of maximum slope on the curve (often found by taking the first derivative).

-

The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).

-

Caption: Workflow for pKa Determination by Potentiometric Titration.

III. Solubility Profile

Solubility is a crucial physicochemical property that affects a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development. The solubility of isoxazole derivatives can vary significantly based on their substitution patterns.[14] Generally, the presence of polar functional groups like carboxylic acids enhances solubility in polar solvents.[7]

Experimental Protocol for Thermodynamic Solubility Determination

-

Sample Preparation :

-

Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).[15]

-

-

Equilibration :

-

Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing :

-

After equilibration, centrifuge the samples to separate the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

-

Quantification :

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.

-

Caption: Workflow for Thermodynamic Solubility Determination.

IV. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR : The proton NMR spectrum will reveal the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin splitting). For this compound, one would expect to see a singlet for the methoxy protons, a singlet for the isoxazole ring proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR : The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the isoxazole ring carbons will be characteristic.

General Protocol for NMR Sample Preparation and Analysis :

-

Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[16]

-

Process the data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to confirm the structure.[17]

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorptions are expected:

-

A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[18]

-

A strong C=O stretch from the carboxylic acid, usually around 1710-1760 cm⁻¹.[18]

-

C-O stretches from the methoxy group and the isoxazole ring.

-

C=N and C=C stretching vibrations from the isoxazole ring.

Conclusion

The physical properties of this compound are fundamental to its application in research and drug development. While specific experimental data for this compound may be limited, a comprehensive understanding of its properties can be achieved through the systematic application of the well-established analytical techniques outlined in this guide. By employing methods such as DSC, potentiometric titration, and various spectroscopic techniques, researchers can obtain the critical data necessary to advance their discovery and development efforts. The protocols and principles detailed herein provide a robust framework for the thorough physicochemical characterization of this and other novel isoxazole derivatives.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 3. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 10. web.williams.edu [web.williams.edu]

- 11. researchgate.net [researchgate.net]

- 12. qualitest.ae [qualitest.ae]

- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 14. researchgate.net [researchgate.net]

- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 16. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]

- 17. scribd.com [scribd.com]

- 18. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Isoxazole Carboxylic Acids: A Focus on 3-Methylisoxazole-5-carboxylic Acid

A Note to the Reader: Initial research for "3-methoxyisoxazole-5-carboxylic acid" revealed a significant scarcity of detailed, publicly available scientific literature and validated data for this specific compound. While its existence is plausible and general synthetic routes can be inferred, the lack of comprehensive information on its physicochemical properties, specific applications, and biological activity prevents the creation of an in-depth technical guide that would meet the rigorous standards required by researchers and drug development professionals.

Therefore, this guide will focus on a closely related, extensively studied, and commercially available analogue: 3-methylisoxazole-5-carboxylic acid . This compound shares the core isoxazole-5-carboxylic acid scaffold and serves as an excellent case study for the synthesis, properties, and applications of this important class of heterocyclic compounds. The principles and methodologies discussed herein are likely to be highly relevant to the study of other substituted isoxazoles like the 3-methoxy variant.

Technical Guide: 3-Methylisoxazole-5-carboxylic Acid

Nomenclature and Chemical Identity

The nomenclature of substituted isoxazoles can be complex due to isomerism. For the focus of this guide, it is crucial to establish the precise chemical identity.

-

Systematic IUPAC Name: 3-methyl-1,2-oxazole-5-carboxylic acid[1]

-

Common Names: 3-methylisoxazole-5-carboxylic acid, 5-carboxy-3-methylisoxazole[2]

-

Molecular Formula: C₅H₅NO₃[6]

-

Molecular Weight: 127.10 g/mol [6]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 3-methyl-1,2-oxazole-5-carboxylic acid[1] |

| CAS Number | 4857-42-5[3][4][5] |

| PubChem CID | 853085[5] |

| Canonical SMILES | CC1=NOC(=C1)C(=O)O[1] |

| InChI Key | HXIYCKAAQPHZBM-UHFFFAOYSA-N[1][2] |

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of 3-methylisoxazole-5-carboxylic acid is fundamental to its application in synthesis and biological assays.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Melting Point | 206 °C (decomposes) | Chem-Impex[7] |

| Boiling Point (est.) | 234.8 - 244.77 °C | Chemchart[2] |

| Water Solubility (est.) | 32,953 - 36,846 mg/L | Chemchart[2] |

| logP (est.) | 0.449 | SIELC Technologies[4] |

| pKa (est.) | Data not readily available |

Note: Some properties are estimated from computational models and should be confirmed experimentally.

Spectroscopic data is critical for the structural confirmation of synthesized 3-methylisoxazole-5-carboxylic acid. While a comprehensive dataset is proprietary to manufacturers, typical spectral characteristics would include:

-

¹H NMR: A singlet for the methyl protons, a singlet for the isoxazole ring proton, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the methyl carbon, the two sp² carbons of the isoxazole ring, the quaternary carbon of the isoxazole ring, and the carboxyl carbon.

-

IR Spectroscopy: Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C=N stretching of the isoxazole ring.

Synthesis and Reaction Mechanisms

The synthesis of 3-methylisoxazole-5-carboxylic acid is well-established and typically involves the hydrolysis of its corresponding ester.

3.1. General Synthesis Route: Ester Hydrolysis

A common and high-yielding method for the preparation of 3-methylisoxazole-5-carboxylic acid is the basic hydrolysis of a methyl or ethyl ester precursor.[3][4]

Diagram 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid via Ester Hydrolysis

References

- 1. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 4. Methyl 3-methylisoxazole-5-carboxylate | SIELC Technologies [sielc.com]

- 5. 3-Methylisoxazole-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]

- 6. US3397209A - 3-hydroxy-5-isoxazole-carboxamide - Google Patents [patents.google.com]

- 7. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Synthesis of 3-Methoxyisoxazole-5-carboxylic Acid

Foreword: The Strategic Importance of the Isoxazole Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for other functional groups.[1][2][3] Specifically, 3-methoxyisoxazole-5-carboxylic acid serves as a crucial building block for numerous pharmacologically active compounds, where the methoxy and carboxylic acid moieties provide key points for molecular elaboration and interaction with biological targets. This guide provides a comprehensive overview of the principal synthetic strategies for this valuable intermediate, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern the transformations. We will dissect the most prevalent and field-proven methodologies, offering researchers a robust framework for efficient and logical synthesis.

Core Retrosynthetic Analysis: The [3+2] Cycloaddition Logic

The synthesis of the five-membered isoxazole ring is most fundamentally and commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][5] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile.

For the isoxazole core, the key components are:

-

The 1,3-Dipole: A nitrile oxide (R-C≡N⁺-O⁻).

-

The Dipolarophile: An alkyne (for isoxazoles) or an alkene (for isoxazolines).

Applying this logic to this compound, we can disconnect the ring at two primary locations, suggesting two major strategic pathways based on the chosen starting materials.

Caption: Core retrosynthetic strategies for the isoxazole ring.

Synthetic Route 1: The Methyl Propiolate Pathway

This strategy represents a direct and elegant approach to the isoxazole core, leveraging the high reactivity of methyl propiolate as a potent dipolarophile.[5] The alkyne's electrophilicity makes it an excellent reaction partner for in situ generated nitrile oxides.[5]

Key Starting Materials

-

Methyl Propiolate (HC₂CO₂CH₃): This commercially available ester serves as the C4-C5 synthon of the isoxazole ring.[6][7] Its electron-withdrawing ester group activates the alkyne for cycloaddition.

-

Hydroxylamine (NH₂OH): While the ultimate goal is to incorporate a "methoxy nitrile oxide," a more practical and robust laboratory approach involves forming a 3-hydroxyisoxazole intermediate first, which is subsequently methylated.[8] Hydroxylamine, reacting with a suitable dicarbonyl precursor, is the source of the N-O fragment.

Experimental Workflow & Causality

The most reliable execution of this strategy involves a multi-step sequence where the isoxazole ring is formed first, followed by functional group manipulation. This approach provides superior control and avoids handling potentially unstable or inaccessible intermediates.

Caption: Workflow for the synthesis via a 3-hydroxyisoxazole intermediate.

Expertise & Trustworthiness: This sequence is a self-validating system. The formation of the 3-hydroxyisoxazole-5-carboxylate intermediate is a classic and high-yielding heterocycle synthesis.[9] The subsequent O-methylation is a standard and highly specific transformation, minimizing byproduct formation.[8] Finally, ester hydrolysis (saponification) is a fundamental and reliable reaction.[10][11] This step-wise approach ensures that each intermediate can be isolated and characterized, guaranteeing the integrity of the final product.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate (This protocol is based on established methods for reacting β-ketoesters with hydroxylamine.)

-

Intermediate Formation: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and methyl acetate is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until the Claisen condensation is complete, forming the corresponding β-ketoester salt.

-

Cyclization: A solution of hydroxylamine hydrochloride in water is added to the reaction mixture.

-

Reaction: The mixture is heated to reflux for several hours. The hydroxylamine first forms an oxime with one carbonyl group, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to yield the aromatic isoxazole ring.[9]

-

Workup: After cooling, the reaction is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.

Protocol 2: O-Methylation of Methyl 3-hydroxyisoxazole-5-carboxylate [8]

-

Setup: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq) is added.

-

Reagent Addition: The mixture is cooled to 0 °C, and methyl iodide (CH₃I, 1.5 eq) is added dropwise.

-

Reaction: The reaction is allowed to warm to room temperature and stirred for approximately 14 hours.

-

Workup: The mixture is poured into an ice-cold aqueous HCl solution and extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield methyl 3-methoxyisoxazole-5-carboxylate.

Protocol 3: Saponification to this compound [10][11]

-

Setup: Methyl 3-methoxyisoxazole-5-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and methanol.

-

Hydrolysis: An aqueous solution of sodium hydroxide (NaOH, 2.0 eq) is added dropwise. The reaction is stirred at room temperature for 18-20 hours.

-

Acidification: The reaction mixture is transferred to a separatory funnel, and the pH is carefully adjusted to ~2 by adding 1N hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to become less water-soluble.

-

Extraction & Isolation: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the final product as a solid.

Synthetic Route 2: The 1,3-Dicarbonyl Condensation Pathway

This is a classic and highly versatile method for isoxazole synthesis that builds the carbon framework first and then introduces the heteroatoms.[9][12] It relies on the reaction between a 1,3-dicarbonyl compound (or an equivalent) and hydroxylamine.

Key Starting Materials

-

Hydroxylamine Hydrochloride (NH₂OH·HCl): As in the previous route, this provides the requisite N-O unit for the heterocycle.[9]

-

Dimethyl Oxalate & Acetone: This pair serves as a precursor to the 1,3-dicarbonyl system. Through a Claisen condensation, they generate an intermediate that can react with hydroxylamine.[13] This specific combination leads to 5-methylisoxazole-3-carboxylic acid derivatives, illustrating the principle, though not our exact target. For our target, a different dicarbonyl is required, as outlined in the workflow in Section 2.2.

Mechanistic Considerations

The core of this route is the condensation-cyclization reaction. The mechanism proceeds as follows:

-

The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal, which dehydrates to an oxime.

-

The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl carbon.

-

A final dehydration step occurs, leading to the formation of the stable aromatic isoxazole ring.

Caption: General mechanism for isoxazole formation from a 1,3-dicarbonyl.

Comparative Analysis and Field Insights

| Feature | Route 1 (via Methyl Propiolate Pathway) | Route 2 (via Dicarbonyl Condensation) |

| Starting Materials | Utilizes a functionalized alkyne. Requires a multi-step approach starting from simpler materials like oxalates and acetates. | Based on classic, inexpensive bulk chemicals like oxalate esters, acetone, and hydroxylamine.[13] |

| Key Transformation | 1,3-Dipolar Cycloaddition followed by functional group interconversion (methylation, hydrolysis).[4][8] | Claisen Condensation followed by a Condensation-Cyclization with hydroxylamine.[9] |

| Advantages | Can be highly convergent if the correct nitrile oxide and alkyne are available. | Extremely cost-effective for large-scale production. Uses robust, well-understood "workhorse" reactions. |

| Challenges | Direct cycloaddition requires generation of a potentially unstable nitrile oxide. The more practical, multi-step route is longer. | Regioselectivity can be a concern with unsymmetrical dicarbonyl compounds (though not an issue for the specific precursors to our target). |

| Expert Recommendation | Favorable for exploring derivatives where diverse alkynes are available. The multi-step variant is robust and reliable. | The preferred industrial and large-scale laboratory method due to its economic advantages and operational simplicity. |

Conclusion

The synthesis of this compound is most reliably and economically achieved through a well-orchestrated sequence that combines the principles of both major synthetic strategies. The most field-proven approach involves the initial construction of a methyl 3-hydroxyisoxazole-5-carboxylate core via the condensation of a β-ketoester (derived from an oxalate and acetate) with hydroxylamine. This stable intermediate provides a perfect handle for a clean and high-yielding O-methylation reaction, followed by a straightforward saponification to furnish the final product. This modular strategy offers high fidelity, scalability, and relies on readily accessible and cost-effective starting materials, making it the superior choice for researchers and drug development professionals.

References

- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 5. Methyl propiolate - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. Methyl propiolate synthesis - chemicalbook [chemicalbook.com]

- 8. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 11. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of 3-Methoxyisoxazole-5-carboxylic Acid in Organic Solvents

This guide provides a comprehensive overview of the principles and practices for determining the solubility of 3-methoxyisoxazole-5-carboxylic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical considerations, a detailed experimental protocol for solubility assessment, and best practices for data interpretation and presentation.

Introduction: Understanding the Solubility of a Key Heterocycle

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its molecular structure, featuring both a hydrogen bond donor (carboxylic acid) and acceptor (methoxy and isoxazole nitrogens), as well as a polar isoxazole ring, dictates its interactions with various solvents. Predicting and determining the solubility of this compound is a critical step in process development, formulation, and various analytical procedures.

The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capability, and dielectric constant of the solvent, in conjunction with the physicochemical properties of the solute, govern the extent of dissolution. For this compound, its carboxylic acid moiety suggests potential solubility in polar, protic solvents that can engage in hydrogen bonding. Conversely, its heterocyclic core may allow for some interaction with polar aprotic solvents.

Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on providing a robust framework for its experimental determination. Insights from structurally similar compounds, such as 5-methylisoxazole-3-carboxylic acid which is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol, suggest that solubility in polar organic solvents is expected, though potentially limited.[1]

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is scarce, we can infer its likely behavior by examining the properties of closely related analogs. For instance, 3-methylisoxazole-5-carboxylic acid is a white solid.[2][3] The presence of the carboxylic acid group will make the molecule's solubility highly dependent on the pH of the medium in aqueous systems, and its ability to hydrogen bond will be a key factor in organic solvents.

Key Physicochemical Parameters Influencing Solubility:

-

Polarity: The isoxazole ring and the methoxy and carboxylic acid functional groups impart significant polarity to the molecule.

-

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.

-

Molecular Weight: The molecular weight of a related compound, 3-methylisoxazole-5-carboxylic acid, is 127.10 g/mol .[4] This relatively low molecular weight is generally favorable for solubility.

-

Crystal Lattice Energy: The strength of the intermolecular forces in the solid state will need to be overcome by solvent-solute interactions for dissolution to occur.

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol provides a standardized and reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of adding a known mass of the solute to a known volume of solvent until saturation is reached.[5][6][7]

Materials and Equipment

-

This compound (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The overall workflow for determining the solubility is depicted in the following diagram:

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials.

-

To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system should be agitated continuously.

-

-

Sample Preparation for Analysis:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | Polar Protic | [Insert experimental value] | [Insert calculated value] |

| Ethanol | Polar Protic | [Insert experimental value] | [Insert calculated value] |

| Acetone | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |

| Ethyl Acetate | Moderately Polar | [Insert experimental value] | [Insert calculated value] |

| Dichloromethane | Nonpolar | [Insert experimental value] | [Insert calculated value] |

| Dimethylformamide | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |

| Dimethyl Sulfoxide | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |

Safety Precautions

When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures. Safety data sheets (SDS) for similar compounds indicate that they can cause skin and serious eye irritation.[2][8]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Consult the specific SDS for each solvent for detailed handling and disposal information.

Conclusion

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By following the detailed protocol and adhering to safety guidelines, researchers can obtain reliable and reproducible solubility data, which is essential for the successful development and application of this important heterocyclic compound. The principles and methodologies outlined herein are fundamental to a wide range of chemical and pharmaceutical research and development activities.

References

- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]

- 4. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Biological Activities of Isoxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents.[1][3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This guide provides an in-depth analysis of the core biological activities of isoxazole derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. It aims to serve as a technical resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical entity.

The Isoxazole Scaffold: A Foundation for Pharmacological Diversity

The isoxazole moiety is an aromatic, five-membered ring (C₃H₃NO) whose utility in drug design is rooted in its distinct physicochemical properties.[1][6] The arrangement of the nitrogen and oxygen atoms creates a unique dipole moment and hydrogen bonding capability, influencing how these molecules interact with biological targets like enzymes and receptors.[1][7] Furthermore, the isoxazole ring is relatively stable but possesses a weak N-O bond that can be cleaved under specific reductive conditions, a feature that can be exploited in prodrug design or for creating useful synthetic intermediates.[2][8]

The incorporation of an isoxazole ring into a molecule can enhance its physicochemical properties and biological activity.[3][6] Modifications to the substituents at various positions on the ring allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, making it a highly adaptable framework for drug development.[3][5]

General Synthesis Strategy

A common and versatile method for synthesizing the isoxazole core involves the reaction of a β-dicarbonyl compound (or its equivalent, like a chalcone) with hydroxylamine.[2][9] This condensation reaction provides a straightforward route to a wide array of substituted isoxazoles. Another powerful method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[2][5]